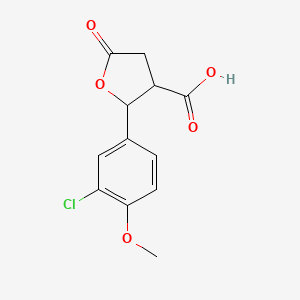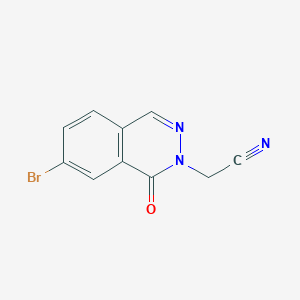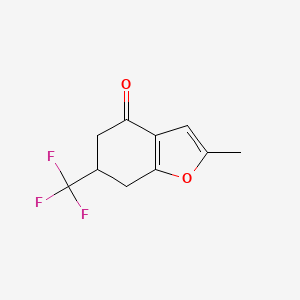
6-Amino-2-chloro-5-(trifluoromethoxy)pyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-2-chloro-5-(trifluoromethoxy)pyridin-3-ol is a chemical compound with the molecular formula C6H4ClF3N2O2. This compound is part of the pyridine family, which is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of trifluoromethoxy and amino groups in its structure imparts unique chemical and physical properties, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
The synthesis of 6-Amino-2-chloro-5-(trifluoromethoxy)pyridin-3-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the chlorination of 2-amino-5-(trifluoromethoxy)pyridine, followed by hydroxylation to introduce the hydroxyl group at the 3-position. The reaction conditions often require the use of strong chlorinating agents and controlled temperatures to ensure selective chlorination and hydroxylation.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and increased yield. Additionally, the use of catalysts and advanced purification techniques ensures the production of high-purity this compound.
Chemical Reactions Analysis
6-Amino-2-chloro-5-(trifluoromethoxy)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or hydroxylamines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Amino-2-chloro-5-(trifluoromethoxy)pyridin-3-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique properties.
Mechanism of Action
The mechanism of action of 6-Amino-2-chloro-5-(trifluoromethoxy)pyridin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its targets. The amino and hydroxyl groups can form hydrogen bonds with active sites, leading to inhibition or activation of the target molecules. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
6-Amino-2-chloro-5-(trifluoromethoxy)pyridin-3-ol can be compared with other similar compounds, such as:
2-Chloro-6-(trifluoromethoxy)aniline: This compound lacks the hydroxyl group, which may affect its reactivity and applications.
5-Chloro-2,3,6-trifluoropyridine: This compound has multiple fluorine atoms, which can significantly alter its chemical properties and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
Molecular Formula |
C6H4ClF3N2O2 |
|---|---|
Molecular Weight |
228.55 g/mol |
IUPAC Name |
6-amino-2-chloro-5-(trifluoromethoxy)pyridin-3-ol |
InChI |
InChI=1S/C6H4ClF3N2O2/c7-4-2(13)1-3(5(11)12-4)14-6(8,9)10/h1,13H,(H2,11,12) |
InChI Key |
GAZJWERCXFZZFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=C1OC(F)(F)F)N)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-propoxybenzo[d]thiazole](/img/structure/B11787168.png)

![3-Chloro-7-(1H-imidazol-1-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11787173.png)
![methyl 2-[(2S)-pyrrolidin-2-yl]-3H-benzimidazole-5-carboxylate;dihydrochloride](/img/structure/B11787175.png)

![3-(8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]oct-2-en-3-yl)benzoic acid](/img/structure/B11787184.png)
![(1S,6R)-8-Methyl-3,8-diazabicyclo[4.2.0]octane](/img/structure/B11787191.png)




